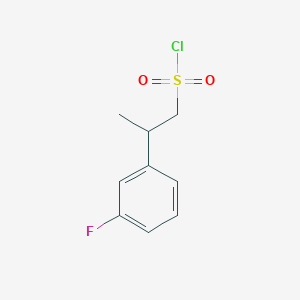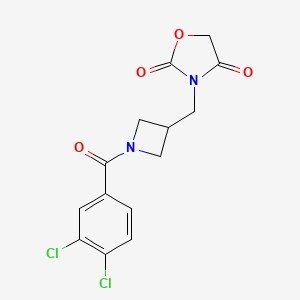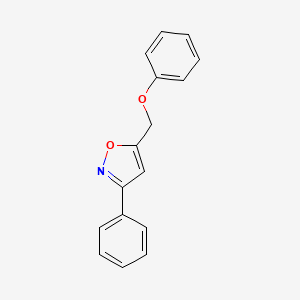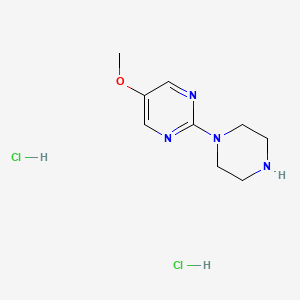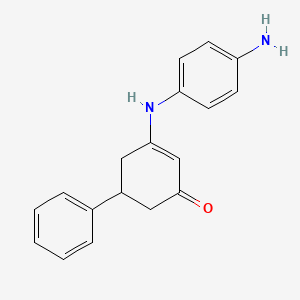![molecular formula C17H20FN5O2S2 B2406243 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 898436-64-1](/img/structure/B2406243.png)
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H20FN5O2S2 and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Compounds similar to 2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide have been evaluated for their antimicrobial properties. For instance, derivatives of thiazolidinone and thiophene, which share structural similarities with the chemical , have shown promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Anticancer Potential
- Cytotoxic Activity Against Cancer Cell Lines : Certain sulfonamide derivatives structurally related to this compound have been synthesized and tested for their anticancer activity. For example, derivatives have been evaluated against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with some showing potent inhibitory effects (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Neuroprotective and Antitumor Activities
- Neuroprotective and Antitumor Activities : Derivatives of 1,3,4-thiadiazole have been found to exhibit neuroprotective and anticancer activities. Specifically, studies have indicated that these derivatives can inhibit the proliferation of tumor cells and have a trophic effect in neuronal cell cultures without affecting the viability of normal cells (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Other Biological Activities
Various Biological Activities : Research has shown that compounds with a thiadiazole structure have multiple biological activities. This includes potential uses as antimicrobial agents and in the synthesis of various heterocyclic compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Molecular Modeling and Anticancer Screening : Some analogs of thiadiazole compounds have undergone molecular modeling and anticancer screening, revealing potent cytotoxic results against breast cancer (Abu-Melha, 2021).
Antimicrobial and Antifungal Activities : New series of compounds with a thiadiazole structure have been synthesized and shown potential as antimicrobial and antifungal agents (Baviskar, Khadabadi, & Deore, 2013).
Pharmacological Evaluation : Studies have focused on the synthesis and pharmacological evaluation of thiadiazole derivatives, investigating their potential as drug-like small molecules with anticancer properties (Yushyn, Holota, & Lesyk, 2022).
Crystal Structure Analysis : Crystal structure analysis of compounds similar to the one helps in understanding their molecular configuration, which is crucial for their potential use in medical applications (Cai, Xie, Yan, Zhao, & Li, 2009).
Synthesis and Characterization : The synthesis and characterization of thiadiazole derivatives have been an area of interest, providing insights into the potential applications of these compounds in medicinal chemistry (Saravanan, Namitharan, & Muthusubramanian, 2008).
Metabolic Stability Improvements : Research has also focused on modifying thiadiazole derivatives to improve their metabolic stability, which is important for developing effective pharmacological agents (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S2/c18-11-5-4-8-13(9-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,19,24)(H2,20,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPAOOHXUTWZMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

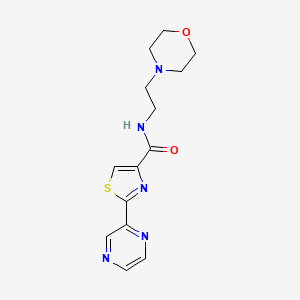

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)cyclopropanecarboxamide](/img/structure/B2406166.png)

![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)
![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)
